N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide

Description

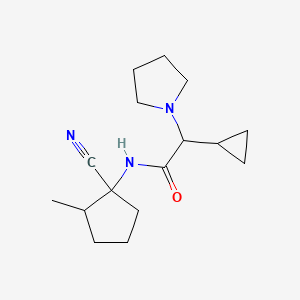

N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a synthetic small molecule characterized by a cyclopentane backbone substituted with a cyano group at the 1-position and a methyl group at the 2-position. The acetamide moiety is further modified with a cyclopropyl ring and a pyrrolidin-1-yl group, conferring unique steric and electronic properties.

Properties

IUPAC Name |

N-(1-cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-12-5-4-8-16(12,11-17)18-15(20)14(13-6-7-13)19-9-2-3-10-19/h12-14H,2-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAZMCJEQQEGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C#N)NC(=O)C(C2CC2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment as a cyclin-dependent kinase (CDK) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

The compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDKs, when deregulated, contribute to the progression of various cancers. By inhibiting these kinases, N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide can induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in inhibiting CDK activity:

- Cell Line Studies : In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound effectively inhibited cell proliferation and induced apoptosis. The compound's IC50 values were reported in the nanomolar range, indicating potent activity against CDK2 and CDK7 .

- Mechanistic Insights : The inhibition of CDK activity leads to decreased phosphorylation of key substrates involved in cell cycle progression. This results in G1 phase arrest and subsequent apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .

In Vivo Studies

In vivo studies using murine models have also been conducted:

- Xenograft Models : Administration of the compound in nude mice bearing MCF-7 xenografts resulted in significant tumor growth inhibition. The pharmacokinetic profile indicated a favorable half-life, allowing for sustained therapeutic levels in circulation .

Table 1: Summary of Biological Activity

| Study Type | Cell Line | IC50 (nM) | Mechanism | Outcome |

|---|---|---|---|---|

| In Vitro | MCF-7 | 21 | CDK7 inhibition | Cell cycle arrest |

| In Vitro | Various Cancer | <100 | CDK2 inhibition | Apoptosis induction |

| In Vivo | Mice with MCF-7 | N/A | Tumor growth inhibition | Significant tumor reduction |

Scientific Research Applications

Pharmacological Properties

1.1. CDK Inhibition

Research indicates that compounds similar to N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide serve as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer. The inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds valuable in oncology .

1.2. Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of pathways related to neuronal survival and inflammation .

2.1. Cancer Therapeutics

A study highlighted the efficacy of N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide as a CDK inhibitor, demonstrating significant tumor regression in preclinical models. The compound was tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

2.2. Neurodegenerative Disease Models

In animal models of neurodegeneration, this compound was evaluated for its ability to protect against neuronal loss induced by toxic agents. Results indicated that treatment with N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide resulted in reduced markers of oxidative stress and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogues include thiazolidinone derivatives (e.g., NAT-1, NAT-2) and benzamide-based molecules like Monepantel (MOP). Key distinctions are outlined below:

Pharmacological and Functional Differences

- Metabolic Stability: The target compound’s cyclopropane and pyrrolidine groups may enhance metabolic stability compared to NAT-1/NAT-2, which contain oxidatively labile thiazolidinone and methoxy groups .

- Receptor Binding : Unlike MOP’s trifluoromethyl groups, which confer strong electron-withdrawing effects and enhance binding to parasitic ion channels , the target compound’s cyclopropyl and pyrrolidine substituents likely favor interactions with mammalian CNS receptors.

- Bioavailability : The absence of aromatic rings (vs. NAT-1/NAT-2’s phenyl groups) may reduce hepatic first-pass metabolism, improving oral bioavailability.

Research Findings

- NAT-1/NAT-2 : Evaluated in vivo for antioxidant and anti-inflammatory effects, with NAT-2 showing superior activity due to its di-tert-butyl-hydroxyphenyl group .

- Monepantel (MOP): Demonstrated efficacy against parasitic nematodes via allosteric modulation of nicotinic acetylcholine receptors, leveraging its trifluoromethyl and cyano motifs .

- However, its cyclopropane-pyrrolidine system may reduce off-target effects compared to MOP’s trifluoromethylsulfanyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Introduction of the cyano group via cyanogen bromide or nitrile transfer reagents under controlled pH (4–6) to avoid side reactions .

- Step 2 : Cyclopropane ring formation using transition-metal catalysts (e.g., Pd/C) in aprotic solvents like DMF .

- Step 3 : Acetamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) at 0–4°C to preserve stereochemistry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR to identify cyclopropane protons (δ 0.8–1.5 ppm) and cyano group absence of splitting .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out isotopic impurities .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns; >95% purity threshold for biological assays .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Target Engagement : Acts as a scaffold for kinase inhibitors due to pyrrolidine and cyclopropane motifs, which enhance binding to ATP pockets .

- Probe Development : Used in fluorescence polarization assays to study protein-ligand interactions, with IC values typically <100 nM .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Case Study : Discrepancies in IC values (e.g., cell-free vs. cell-based assays) may arise from:

- Membrane Permeability : LogP >3.5 improves cellular uptake; validate via parallel artificial membrane permeability assay (PAMPA) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (t <30 min) .

- Resolution : Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and exclude false positives .

Q. What computational strategies are effective for predicting the compound’s binding modes and off-target effects?

- Docking Simulations : Employ Schrödinger’s Glide with induced-fit protocols to account for pyrrolidine ring flexibility .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of cyclopropane interactions in lipid bilayers .

- Off-Target Screening : SwissTargetPrediction or SEA databases to prioritize GPCRs and ion channels for experimental validation .

Q. How can reaction by-products be minimized during large-scale synthesis?

- By-Product Analysis : LC-MS to identify dimers (m/z ~2× parent ion) from uncontrolled carbodiimide coupling .

- Mitigation :

- Use excess acylating agent (1.5 eq.) and slow reagent addition (1–2 hrs) .

- Replace DMF with THF to reduce polar by-product formation .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

- PK Studies :

- Rodents : IV/PO dosing (1–10 mg/kg) with plasma sampling over 24 hrs; calculate AUC and C via non-compartmental analysis .

- Tissue Distribution : Radiolabeled compound (e.g., C) to track accumulation in brain/liver .

- Toxicity : 14-day repeat-dose study in Sprague-Dawley rats; monitor ALT/AST levels and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.